4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
4-(2-Chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a substituted benzothiadiazinone derivative characterized by a central 1,2,4-thiadiazine ring fused to a benzene moiety. The compound features a 2-chloro-4-fluorobenzyl group at the 4-position and a 2,4-dimethylphenyl substituent at the 2-position.
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c1-14-7-10-19(15(2)11-14)26-22(27)25(13-16-8-9-17(24)12-18(16)23)20-5-3-4-6-21(20)30(26,28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPWLDWOJWHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its substitution pattern:
- 4-Position : 2-Chloro-4-fluorobenzyl group (electron-withdrawing substituents).
- 2-Position : 2,4-Dimethylphenyl (electron-donating methyl groups).
Comparisons with structurally related analogs are summarized below:
Key Findings from Comparative Analysis
Substituent Effects: The 2-chloro-4-fluorobenzyl group in the target compound introduces both halogenated electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets compared to purely brominated or chlorinated analogs (e.g., ).
Synthetic Challenges: The target compound’s synthesis likely requires regioselective benzylation and oxidation steps similar to those described for 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (e.g., NaH-mediated alkylation, POCl₃-assisted cyclization) . However, fluorine incorporation may necessitate specialized fluorinating agents.
The fluorine atom may reduce metabolic degradation rates, as seen in fluorinated pharmaceuticals (e.g., ciprofloxacin) .
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